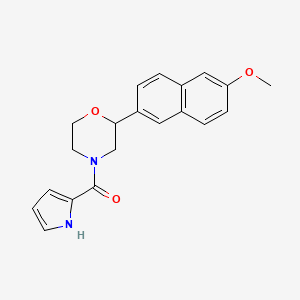![molecular formula C21H23N3O3 B5325263 3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)
3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide, also known as AMPI-109, is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called STAT3. STAT3 is a transcription factor that plays a key role in cell proliferation, survival, and immune response. By inhibiting STAT3, this compound can prevent cancer cells from growing and spreading, as well as reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces cell death. It also reduces the expression of genes involved in cancer cell survival and metastasis. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo studies. It has also been shown to have high selectivity for STAT3, which reduces the risk of off-target effects. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for 3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide research. One area of interest is the development of more potent and selective inhibitors of STAT3. Another area of research is the combination of this compound with other cancer drugs to enhance its effectiveness. Additionally, there is potential for the use of this compound in other diseases, such as autoimmune disorders and neurodegenerative diseases. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in cancer and inflammatory diseases. Its mechanism of action involves the inhibition of STAT3, and it has been shown to have a range of biochemical and physiological effects. While it has some limitations, there are several future directions for research that could further explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide involves a multistep process that starts with the reaction of 2-ethyl-3-methyl-1H-indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)glycine to form the amide. The final step involves the reaction of the amide with 3-(2-bromoacetyl)benzoic acid to form the desired product.
Scientific Research Applications
3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide has been shown to have potential therapeutic applications in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. This compound has also been shown to have anti-inflammatory effects, which could make it useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-18-13(2)17-9-14(7-8-19(17)24-18)11-23-21(26)15-5-4-6-16(10-15)27-12-20(22)25/h4-10,24H,3,11-12H2,1-2H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZJSQXHZNTZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)OCC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![N-(2-ethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5325193.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325201.png)
![3-allyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5325206.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![4-{[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5325227.png)
![4-phenyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5325233.png)

![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)
![N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)